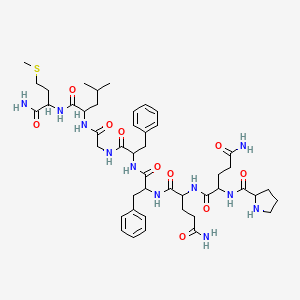

Substance P (4-11)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

サブスタンスP (4-11) は、タキキニンファミリーに属する神経ペプチドであるサブスタンスPの合成断片です。この断片は、サブスタンスP配列の4番目から11番目のアミノ酸で構成されています。サブスタンスPは、痛み知覚と炎症過程における役割で知られています。サブスタンスP (4-11) 断片は、全長ペプチドの生物学的活性を一部保持しており、様々な研究用途で使用されています。

準備方法

合成経路と反応条件

サブスタンスP (4-11) は、固相ペプチド合成 (SPPS) を用いて合成されます。この方法は、固体樹脂に固定された成長中のペプチド鎖に、保護されたアミノ酸を順次付加することを含みます。このプロセスには、一般的に以下のステップが含まれます。

樹脂ローディング: 最初のアミノ酸が樹脂に結合されます。

脱保護: アミノ酸上の保護基が除去されます。

カップリング: 次の保護されたアミノ酸が添加され、成長中の鎖にカップリングされます。

繰り返し: ステップ2と3を、目的のペプチド配列が得られるまで繰り返します。

切断: ペプチドが樹脂から切断され、脱保護されて最終生成物が得られます。

工業生産方法

サブスタンスP (4-11) の工業生産は、実験室での合成と同じ原理に従いますが、より大規模に行われます。自動ペプチド合成機は、効率性と一貫性を高めるために頻繁に使用されます。このプロセスには、最終生成物の純度と完全性を保証するための厳格な品質管理措置が含まれています。

化学反応の分析

反応の種類

サブスタンスP (4-11) は、以下のものを含む様々な化学反応を起こす可能性があります。

酸化: ペプチド中のメチオニン残基は、メチオニンスルホキシドに酸化される可能性があります。

還元: 存在する場合、ジスルフィド結合は遊離チオールに還元される可能性があります。

置換: アミノ酸残基は、他のアミノ酸で置換されて、異なる特性を持つアナログを作成することができます。

一般的な試薬と条件

酸化: 過酸化水素またはその他の酸化剤。

還元: ジチオスレイトール (DTT) またはその他の還元剤。

置換: 適切な保護基を備えたアミノ酸誘導体。

生成される主な生成物

酸化: メチオニンスルホキシドを含むペプチド。

還元: 遊離チオール基を持つペプチド。

置換: 修飾されたアミノ酸配列を持つペプチドアナログ。

科学研究アプリケーション

サブスタンスP (4-11) は、以下のものを含む様々な科学研究用途で使用されています。

神経科学: 痛み知覚と神経伝達の際にサブスタンスPが果たす役割の研究。

免疫学: サブスタンスPによる免疫細胞活性の調節の調査。

薬理学: サブスタンスP受容体を標的とする新しい薬剤の開発と試験。

細胞生物学: サブスタンスPが細胞増殖と分化に与える影響の探求。

科学的研究の応用

Substance P (4-11) is used in various scientific research applications, including:

Neuroscience: Studying the role of Substance P in pain perception and neurotransmission.

Immunology: Investigating the modulation of immune cell activity by Substance P.

Pharmacology: Developing and testing new drugs targeting the Substance P receptor.

Cell Biology: Exploring the effects of Substance P on cell proliferation and differentiation.

作用機序

サブスタンスP (4-11) は、ニューロキニン1受容体 (NK1R) に結合することでその効果を発揮します。この受容体は、Gタンパク質共役受容体であり、リガンド結合時に様々な細胞内シグナル伝達経路を活性化します。関与する主要な経路には、以下が含まれます。

ホスホリパーゼC (PLC) 経路: PLCの活性化は、イノシトール三リン酸 (IP3) とジアシルグリセロール (DAG) の産生につながり、これは順番に細胞内貯蔵場所からカルシウムイオンを放出し、プロテインキナーゼC (PKC) を活性化します。

アデニル酸シクラーゼ経路: アデニル酸シクラーゼの活性化は、サイクリックAMP (cAMP) のレベルを上昇させ、プロテインキナーゼA (PKA) の活性化につながります。

類似の化合物との比較

サブスタンスP (4-11) は、ニューロキニンAやニューロキニンBなどの他のタキキニンペプチドに似ています。これらのペプチドは、構造的な類似性を共有しており、同じ受容体に結合することができますが、親和性と生物学的活性は異なります。サブスタンスP (4-11) は、NK1受容体に対する選択的なアゴニストであるため、NK1R媒介プロセスを研究するための貴重なツールとなっています。

類似の化合物のリスト

- ニューロキニンA

- ニューロキニンB

- ニューロペプチドK

- ニューロペプチドγ

類似化合物との比較

Substance P (4-11) is similar to other tachykinin peptides, such as neurokinin A and neurokinin B. These peptides share structural similarities and can bind to the same receptors but have different affinities and biological activities. Substance P (4-11) is unique in its selective agonism for the NK1 receptor, making it a valuable tool for studying NK1R-mediated processes.

List of Similar Compounds

- Neurokinin A

- Neurokinin B

- Neuropeptide K

- Neuropeptide γ

特性

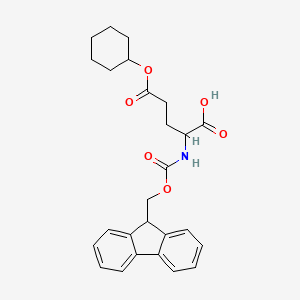

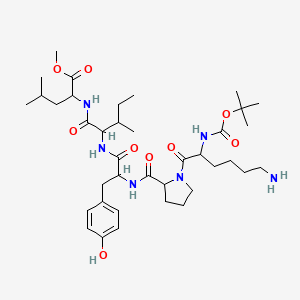

IUPAC Name |

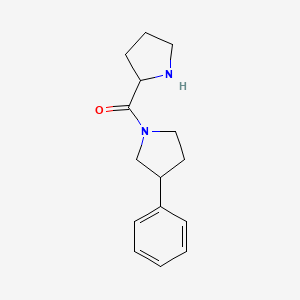

N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H67N11O10S/c1-27(2)23-34(45(66)53-30(40(49)61)20-22-68-3)52-39(60)26-51-41(62)35(24-28-11-6-4-7-12-28)56-46(67)36(25-29-13-8-5-9-14-29)57-44(65)33(17-19-38(48)59)55-43(64)32(16-18-37(47)58)54-42(63)31-15-10-21-50-31/h4-9,11-14,27,30-36,50H,10,15-26H2,1-3H3,(H2,47,58)(H2,48,59)(H2,49,61)(H,51,62)(H,52,60)(H,53,66)(H,54,63)(H,55,64)(H,56,67)(H,57,65) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTHVTVZLLFSPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H67N11O10S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

966.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6E)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12317644.png)

![2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12317670.png)

![11-Ethyl-7-methyl-3-(4-methyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one](/img/structure/B12317693.png)

![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione](/img/structure/B12317723.png)